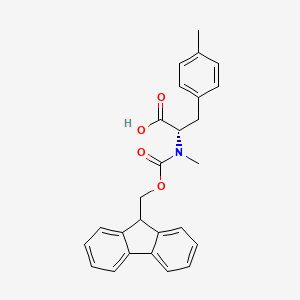

N-Fmoc-N-methyl-4-methyl-L-phenylalanine

CAS No.: 227616-20-8

Cat. No.: VC8091688

Molecular Formula: C26H25NO4

Molecular Weight: 415.5 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 227616-20-8 |

|---|---|

| Molecular Formula | C26H25NO4 |

| Molecular Weight | 415.5 g/mol |

| IUPAC Name | (2S)-2-[9H-fluoren-9-ylmethoxycarbonyl(methyl)amino]-3-(4-methylphenyl)propanoic acid |

| Standard InChI | InChI=1S/C26H25NO4/c1-17-11-13-18(14-12-17)15-24(25(28)29)27(2)26(30)31-16-23-21-9-5-3-7-19(21)20-8-4-6-10-22(20)23/h3-14,23-24H,15-16H2,1-2H3,(H,28,29)/t24-/m0/s1 |

| Standard InChI Key | JEFRVZCXEQFQKQ-DEOSSOPVSA-N |

| Isomeric SMILES | CC1=CC=C(C=C1)C[C@@H](C(=O)O)N(C)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |

| SMILES | CC1=CC=C(C=C1)CC(C(=O)O)N(C)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |

| Canonical SMILES | CC1=CC=C(C=C1)CC(C(=O)O)N(C)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |

Introduction

Chemical Identity and Structural Features

Nomenclature and Molecular Characteristics

N-Fmoc-4-methyl-L-phenylalanine is systematically named (2S)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-3-(p-tolyl)propanoic acid . Its IUPAC condensed notation, Fmoc-Phe(4-Me)-OH, reflects the Fmoc-protected α-amino group and the methyl-substituted phenyl ring. Key identifiers include:

| Property | Value | Source |

|---|---|---|

| CAS No. | 199006-54-7 | |

| Molecular Formula | ||

| Molecular Weight | 401.462 g/mol | |

| Optical Rotation | (C=1 in DMF) | |

| SMILES | CN(C@@HC(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |

The stereochemistry at the α-carbon (S configuration) ensures compatibility with natural L-amino acids in peptide chains .

Structural Comparison with Analogous Derivatives

A related derivative, N-Fmoc-N-methyl-4-phenyl-L-phenylalanine (PubChem CID 131954530), differs in its para-substituent (phenyl instead of methyl) and the presence of an N-methyl group . This structural variation alters hydrophobicity and conformational flexibility, impacting peptide stability and receptor binding .

Synthesis and Analytical Characterization

Solid-Phase Peptide Synthesis (SPPS)

N-Fmoc-4-methyl-L-phenylalanine is integral to Fmoc-based SPPS, where its acid-labile protecting group enables iterative deprotection and coupling cycles. The methyl group on the phenyl ring enhances resistance to proteolytic degradation in therapeutic peptides . Key steps include:

-

Deprotection: Piperidine removes the Fmoc group, exposing the α-amino group for subsequent coupling .

-

Coupling: Activators like HBTU or HATU facilitate amide bond formation with incoming amino acids .

Spectroscopic and Chromatographic Data

-

Nuclear Magnetic Resonance (NMR): NMR (400 MHz, DMSO-d6) displays characteristic signals for the Fmoc group (δ 7.2–7.8 ppm) and the methyl-substituted aromatic protons (δ 2.3 ppm) .

-

High-Performance Liquid Chromatography (HPLC): Reverse-phase HPLC (C18 column, 0.1% TFA in H2O/MeCN) confirms >95% purity in commercial batches .

Applications in Pharmaceutical and Biochemical Research

Peptide-Based Drug Design

The methyl group at the para position improves metabolic stability and bioavailability in peptide drugs. For example, its incorporation into opioid receptor ligands reduces hepatic clearance by sterically shielding amide bonds from esterases .

Bioconjugation Strategies

N-Fmoc-4-methyl-L-phenylalanine facilitates site-specific modifications in antibodies and enzymes. The Fmoc group can be selectively removed to expose primary amines for crosslinking with fluorescent dyes or cytotoxic payloads .

Protein Engineering

Incorporating this derivative into proteins via nonsense suppression mutagenesis introduces hydrophobic patches that enhance thermal stability. A 2024 study demonstrated a 15°C increase in the melting temperature () of a modified β-lactamase .

Research Frontiers and Challenges

Limitations in Solubility

The hydrophobic phenyl ring limits aqueous solubility, necessitating co-solvents like DMF or DMSO in SPPS . Recent efforts focus on polar analogs (e.g., 4-hydroxymethyl derivatives) to address this issue .

Scalability in Industrial Production

While bench-scale synthesis is well-established, multi-kilogram production faces challenges in purifying diastereomers. Advances in asymmetric hydrogenation may improve cost-efficiency .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume